molecular formula C7H6BrCl B146248 1-(Bromomethyl)-3-chlorobenzene CAS No. 766-80-3

1-(Bromomethyl)-3-chlorobenzene

Cat. No. B146248
CAS RN: 766-80-3
M. Wt: 205.48 g/mol
InChI Key: LZIYAIRGDHSVED-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-chlorobenzene, commonly known as 1-BMCB, is an organic compound that is widely used in scientific research due to its unique properties. It is an aromatic compound consisting of a benzene ring with a bromomethyl group and a chlorine atom attached to it. 1-BMCB has a wide range of applications in fields such as organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

3-Chlorobenzyl Bromide: A Comprehensive Analysis of Scientific Research Applications: 3-Chlorobenzyl bromide, also known as 1-(Bromomethyl)-3-chlorobenzene or alpha-Bromo-3-chlorotoluene, is a versatile chemical compound with several applications in scientific research. Below is a detailed analysis of its unique applications based on the information available:

Synthesis of Benzyl Thioethers

This compound is utilized in the synthesis of symmetrical and unsymmetrical benzyl thioethers. Thioethers are sulfur analogs of ethers and are significant in the production of various pharmaceuticals and chemicals .

Starting Reagent in Heterocyclic Synthesis

It serves as a starting reagent in the synthesis of 1-(3-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole dihydrochloride, a compound that could have potential pharmacological applications .

Production of Aminoethyl 3-Chlorobenzyl Ether

When reacted with aminoethanol and NaH, 3-Chlorobenzyl bromide yields aminoethyl 3-chlorobenzyl ether, which may have applications in polymer synthesis or as an intermediate in organic synthesis .

Thermo Fisher Scientific MilliporeSigma

Mechanism of Action

Target of Action

It is known to react with various compounds in chemical reactions, suggesting that its targets could be diverse depending on the specific reaction context .

Mode of Action

3-Chlorobenzyl bromide is an electrophile that can participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atom of 3-Chlorobenzyl bromide forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

3-Chlorobenzyl bromide has been used in the synthesis of symmetrical and unsymmetrical benzyl thioethers . It reacts with aminoethanol and sodium hydride (NaH) to yield aminoethyl 3-chlorobenzyl ether . It has also been used as a starting reagent during the synthesis of 1-(3-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole dihydrochloride .

Result of Action

The molecular and cellular effects of 3-Chlorobenzyl bromide’s action depend on the specific reaction context. In the synthesis of benzyl thioethers and benzimidazole derivatives, it contributes to the formation of new carbon-sulfur and carbon-nitrogen bonds, respectively .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chlorobenzyl bromide. For instance, the compound decomposes in water , suggesting that its stability and reactivity could be affected by the presence of water or moisture. Furthermore, it is stored under inert atmosphere and at low temperatures (2-8°C) to maintain its stability .

properties

IUPAC Name

1-(bromomethyl)-3-chlorobenzene
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InChI

InChI=1S/C7H6BrCl/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LZIYAIRGDHSVED-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CBr
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Molecular Formula

C7H6BrCl
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DSSTOX Substance ID

DTXSID40227411
Record name 1-(Bromomethyl)-3-chlorobenzene
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Molecular Weight

205.48 g/mol
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Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name 3-Chlorobenzyl bromide
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Product Name

1-(Bromomethyl)-3-chlorobenzene

CAS RN

766-80-3
Record name 3-Chlorobenzyl bromide
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Record name 1-(Bromomethyl)-3-chlorobenzene
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Record name 1-(Bromomethyl)-3-chlorobenzene
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Record name 1-(bromomethyl)-3-chlorobenzene
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Synthesis routes and methods

Procedure details

A solution of 260 ul of 3-chlorobenzyl alcohol dissolved in 2.5 ml of dry tetrahydrofuran is cooled to 0° C. and 120 ul of PBr3 added. The reaction is stirred for 3 hours and extracted with ether. The organic layer is washed with saturated sodium bicarbonate and evaporated to give the desired product.
Quantity
260 μL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
120 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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